molecular formula C7H9N3O2 B13323413 (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

Cat. No.: B13323413
M. Wt: 167.17 g/mol
InChI Key: AKGSTLPCCFCVSI-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid: is an organic compound that features a pyrimidine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the use of substituted pyrimidines and amino acids under specific reaction conditions. For example, the reaction of 5-bromopyrimidine with an amino acid derivative in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying specific biochemical pathways .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1

InChI Key

AKGSTLPCCFCVSI-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)O)N

Origin of Product

United States

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